molecular formula C13H14Cl2N2O2 B7440257 (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide

Katalognummer B7440257
Molekulargewicht: 301.16 g/mol
InChI-Schlüssel: IWEORYWTYHYLLH-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor that has shown potential in the treatment of cancer. It belongs to the class of benzamide derivatives and has a molecular weight of 370.2 g/mol.

Wirkmechanismus

Studies: Further studies may be conducted to elucidate the molecular mechanisms underlying the anti-tumor activity of (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include combination therapy, biomarker identification, development of analogs, and mechanism of action studies.

Vorteile Und Einschränkungen Für Laborexperimente

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide has several advantages as a research tool, including its high potency and specificity for HDAC inhibition. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate formulation and control experiments.

Zukünftige Richtungen

There are several future directions for research on (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide, including:
1. Combination therapy: this compound may be used in combination with other cancer therapies to enhance their efficacy and reduce toxicity.
2. Biomarker identification: Biomarkers may be identified to predict the response of cancer patients to this compound and to monitor treatment efficacy.
3. Development of analogs: Analog compounds may be developed to improve the pharmacokinetic and pharmacodynamic properties of this compound.
4.

Synthesemethoden

The synthesis of (R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with 6-oxopiperidin-2-ylmethanol to obtain the intermediate compound, which is then reacted with (R)-2-amino-1-butanol to obtain the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the compound have been optimized.

Wissenschaftliche Forschungsanwendungen

(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In preclinical studies, this compound has demonstrated anti-tumor activity in animal models of cancer. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients.

Eigenschaften

IUPAC Name

2,4-dichloro-N-[[(2R)-6-oxopiperidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c14-8-4-5-10(11(15)6-8)13(19)16-7-9-2-1-3-12(18)17-9/h4-6,9H,1-3,7H2,(H,16,19)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEORYWTYHYLLH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.